molecular formula C11H17NO B13624001 [4-(2-Methoxypropan-2-yl)phenyl]methanamine

[4-(2-Methoxypropan-2-yl)phenyl]methanamine

Cat. No.: B13624001
M. Wt: 179.26 g/mol
InChI Key: PRWAGCKFRXSIRK-UHFFFAOYSA-N
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Description

[4-(2-Methoxypropan-2-yl)phenyl]methanamine is an organic compound with the empirical formula C11H17NO It is a member of the phenylmethanamine family, characterized by a phenyl group substituted by a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxypropan-2-yl)phenyl]methanamine typically involves the reaction of 4-methyl-2-(propan-2-yloxy)phenylmethanamine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxypropan-2-yl)phenyl]methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylmethanamine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Methoxypropan-2-yl)phenyl]methanamine is used as a precursor for the synthesis of other organic compounds. It serves as a building block in the development of complex molecules for various applications .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool to study biochemical pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [4-(2-Methoxypropan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares a similar phenylmethanamine structure but differs in the substitution pattern.

    4-Methylphenethylamine: Another related compound with a methyl group instead of a methoxypropan-2-yl group.

    1-(4-thiophen-2-ylphenyl)methanamine: A compound with a thiophene ring attached to the phenyl group.

Uniqueness

[4-(2-Methoxypropan-2-yl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

[4-(2-methoxypropan-2-yl)phenyl]methanamine

InChI

InChI=1S/C11H17NO/c1-11(2,13-3)10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3

InChI Key

PRWAGCKFRXSIRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CN)OC

Origin of Product

United States

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